MD2-IN-1

Description

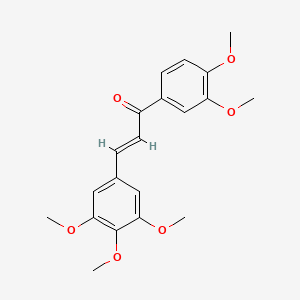

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-22-16-9-7-14(12-17(16)23-2)15(21)8-6-13-10-18(24-3)20(26-5)19(11-13)25-4/h6-12H,1-5H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYRYELHPFTZTI-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The TLR4/MD2 Signaling Axis: A Technical Guide to Its Inhibition by MD2-IN-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Toll-like receptor 4 (TLR4) signaling pathway is a cornerstone of the innate immune system, orchestrating inflammatory responses to bacterial endotoxins, primarily lipopolysaccharide (LPS). While essential for host defense, aberrant TLR4 activation is a key driver of chronic inflammatory and autoimmune diseases. The formation of a complex between TLR4 and its co-receptor, myeloid differentiation protein 2 (MD2), is the critical event for LPS recognition and signal initiation. This guide provides a comprehensive overview of the TLR4 signaling cascade and details the mechanism and properties of MD2-IN-1, a small molecule inhibitor that directly targets the TLR4/MD2 complex. We present quantitative data, detailed experimental protocols, and pathway visualizations to serve as a technical resource for professionals engaged in inflammation research and therapeutic development.

The Toll-like Receptor 4 (TLR4) Signaling Pathway

Toll-like Receptor 4 is a transmembrane protein that acts as a primary sensor for pathogen-associated molecular patterns (PAMPs), most notably LPS from Gram-negative bacteria.[1][2] The activation of TLR4 is a multi-step process requiring several accessory proteins.[1][3]

-

LPS Recognition: In circulation, LPS binds to LPS-binding protein (LBP). This complex transfers LPS to CD14, a glycosylphosphatidylinositol-anchored protein on the surface of myeloid cells.[1][3]

-

Complex Formation: CD14 then presents LPS to the TLR4/MD2 complex. MD2 is a secreted glycoprotein that associates with the extracellular domain of TLR4 and is indispensable for LPS binding and subsequent receptor activation.[4][5][6] The binding of LPS induces a conformational change in MD2, promoting the homodimerization of the (TLR4-MD-2-LPS) complex.[3][7]

This dimerization event triggers the recruitment of intracellular adaptor proteins to the Toll/interleukin-1 receptor (TIR) domain of TLR4, initiating two distinct downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.[1][8]

-

MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to an early-phase activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs).[8][9] This results in the transcription and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[10][11]

-

TRIF-Dependent Pathway: Following internalization of the TLR4 complex into endosomes, the TRIF-dependent pathway is activated.[1][12] This pathway leads to the late-phase activation of NF-κB and the phosphorylation of interferon regulatory factor 3 (IRF3), which drives the production of type I interferons (IFN-α and IFN-β).[5][8][10]

This compound: A Targeted Inhibitor of the TLR4/MD2 Complex

Given the central role of the TLR4/MD2 interaction in initiating inflammatory signaling, this complex represents a prime target for therapeutic intervention. This compound is a potent small-molecule antagonist of the myeloid differentiation protein 2/toll-like receptor 4 (MD2-TLR4) complex.[13][14]

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly binding to the MD2 protein.[14][15] Molecular docking studies suggest that it fits into the hydrophobic pocket of MD2, which is the same pocket that binds the lipid A portion of LPS.[16] By occupying this site, this compound competitively inhibits the binding of LPS to MD2.[9][15] This action prevents the LPS-induced dimerization of the TLR4/MD2 complex, thereby blocking the initiation of downstream signaling cascades.[14][15] Consequently, this compound effectively suppresses the activation of both NF-κB and MAPK pathways, leading to a reduction in the production of key pro-inflammatory cytokines.[14][15][16]

Quantitative Efficacy Data

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key performance metrics.

Table 1: In Vitro Inhibitory Potency of this compound

| Parameter | Target | Assay System | Value | Reference(s) |

| IC₅₀ | TNF-α Production | LPS-stimulated Macrophages | 0.89 µM | [13][14] |

| IC₅₀ | IL-6 Production | LPS-stimulated Macrophages | 0.53 µM | [13][14] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[17][18]

Table 2: Binding Affinity of this compound

| Parameter | Target Protein | Method | Value (Kd) | Reference(s) |

| Binding Affinity | Recombinant Human MD2 (rhMD2) | Surface Plasmon Resonance (SPR) | 189 µM | [15] |

| Binding Affinity | Recombinant MD2 | Not Specified | 185 µM | [14] |

| Binding Affinity | Recombinant TLR4 | Not Specified | 146 µM | [14] |

Kd (Dissociation constant) indicates the affinity of a ligand for its receptor; a lower Kd value signifies a higher binding affinity.

In vivo studies have further demonstrated the therapeutic potential of this compound. For instance, in mouse models of LPS-induced acute lung injury, administration of this compound significantly reduced macrophage infiltration, ameliorated histopathological changes, and decreased serum levels of TNF-α.[14]

Key Experimental Protocols

Evaluating the efficacy of TLR4/MD2 inhibitors requires a suite of well-established molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Protocol: Cytokine Measurement by ELISA

This protocol is for quantifying the secretion of cytokines like TNF-α and IL-6 from cell culture supernatants.

Materials:

-

Macrophage cell line (e.g., RAW264.7) or primary macrophages.

-

Cell culture medium and supplements.

-

LPS (from E. coli O111:B4).

-

This compound or other test compounds.

-

Commercial ELISA kits for target cytokines (e.g., mouse TNF-α, mouse IL-6).

-

96-well microplate reader.

Procedure:

-

Cell Seeding: Plate RAW264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well and culture overnight.[19]

-

Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.

-

Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

ELISA: Perform the ELISA according to the manufacturer’s instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and collected supernatants.

-

Adding a detection antibody.

-

Adding a substrate solution (e.g., TMB).

-

Stopping the reaction and reading the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

Data Analysis: Calculate the cytokine concentrations based on the standard curve. Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.

Protocol: Western Blot for MAPK and NF-κB Pathway Activation

This protocol assesses the phosphorylation status of key signaling proteins like p38 MAPK, JNK, and the degradation of IκBα.

Materials:

-

Macrophage cells cultured in 6-well plates.

-

LPS and test compounds.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-IκBα, anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates. Pre-treat with this compound for 1 hour, then stimulate with LPS (100 ng/mL) for a short duration (e.g., 15-60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imager.

-

Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Protocol: Co-Immunoprecipitation (Co-IP) for TLR4/MD2 Interaction

This protocol is used to determine if an inhibitor disrupts the interaction between TLR4 and MD2.

Materials:

-

Cells expressing tagged versions of TLR4 and MD2 (e.g., TLR4-Flag and MD2-HA).

-

LPS and test compounds.

-

Non-denaturing lysis buffer.

-

Anti-Flag antibody or beads.

-

Protein A/G agarose beads.

-

Primary antibodies for Western blot (e.g., anti-HA, anti-Flag).

Procedure:

-

Cell Treatment and Lysis: Treat cells as described for Western blotting, then lyse with a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Flag antibody overnight at 4°C. Then, add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in Laemmli buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-HA antibody to detect co-precipitated MD2-HA. The input and IP samples should also be blotted for TLR4-Flag as a control. A reduction in the MD2-HA band in the this compound treated sample indicates inhibition of the interaction.[15]

Conclusion and Future Directions

The TLR4/MD2 signaling pathway is a critical mediator of inflammation and a validated target for drug discovery. Small molecules like this compound, which directly and specifically inhibit the LPS-binding co-receptor MD2, represent a promising therapeutic strategy for a wide range of inflammatory conditions. By preventing the initial ligand recognition and receptor dimerization, these inhibitors effectively shut down the entire downstream inflammatory cascade.

References

- 1. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipopolysaccharide Activates Toll-like Receptor 4 (TLR4)-mediated NF-κB Signaling Pathway and Proinflammatory Response in Human Pericytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. MD-2, a Molecule that Confers Lipopolysaccharide Responsiveness on Toll-like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. childrenshospital.org [childrenshospital.org]

- 6. Secreted MD-2 is a large polymeric protein that efficiently confers lipopolysaccharide sensitivity to Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. LPS-induced upregulation of the TLR4 signaling pathway inhibits osteogenic differentiation of human periodontal ligament stem cells under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Inflammatory Cytokines Shape an Altered Immune Response During Myeloid Malignancies [frontiersin.org]

- 12. Measurement of TLR4 and CD14 Receptor Endocytosis Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Discovery of new MD2 inhibitor from chalcone derivatives with anti-inflammatory effects in LPS-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. IC50 Calculator | AAT Bioquest [aatbio.com]

- 18. Diving Deep into QSAR with the ChEMBL Dataset: Predicting IC50 for Drug Discovery | by Ayush Gharat | Medium [medium.com]

- 19. Niloticin binds to MD-2 to promote anti-inflammatory pathway activation in macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. md2bio.com [md2bio.com]

- 21. md2bio.com [md2bio.com]

- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

An In-depth Technical Guide to the Binding Affinity and Mechanism of MD2-IN-1

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the binding characteristics and functional implications of MD2-IN-1, a small molecule inhibitor of Myeloid Differentiation Protein 2 (MD2). MD2 is a critical co-receptor for Toll-like Receptor 4 (TLR4), which plays a central role in the innate immune response to bacterial lipopolysaccharide (LPS). By targeting MD2, this compound offers a promising therapeutic strategy for mitigating inflammatory conditions driven by the TLR4 signaling pathway, such as acute lung injury.

Quantitative Binding Affinity Data

The binding affinity of this compound and related compounds to MD2 and TLR4 has been quantified using biophysical techniques. Surface Plasmon Resonance (SPR) is a primary method cited for determining the dissociation constant (KD), which indicates the strength of the binding interaction. A lower KD value signifies a stronger binding affinity.

| Compound | Target Protein | Method | Binding Affinity (KD) | Reference |

| This compound | Recombinant Human MD2 (rhMD2) | SPR | 189 μM | [1] |

| MD2-TLR4-IN-1 | Recombinant MD2 | SPR | 185 μM | [2] |

| MD2-TLR4-IN-1 | Recombinant TLR4 | SPR | 146 μM | [2] |

| Xanthohumol | MD2 | SPR | 460 μM | [1] |

Mechanism of Action: Disruption of the TLR4 Signaling Cascade

MD2 is essential for TLR4 to recognize LPS. LPS binds within a hydrophobic pocket of MD2, inducing a conformational change that promotes the dimerization of two TLR4/MD2 complexes.[3][4] This dimerization event initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and subsequent expression of pro-inflammatory cytokines such as TNF-α and IL-6.[5][6][7]

This compound functions by binding to the hydrophobic pocket of MD2, competitively inhibiting the binding of LPS.[3] This prevents the formation of the TLR4/MD2/LPS heterotetramer, thereby blocking the initiation of the downstream inflammatory signaling cascade.[1][3] The result is a dose-dependent reduction in the phosphorylation of MAPKs and the suppression of inflammatory gene expression.[1][3]

Caption: this compound competitively inhibits LPS binding to MD2, blocking TLR4 dimerization and downstream signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and function of MD2 inhibitors like this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure real-time biomolecular interactions.[8][9] It quantifies binding kinetics (association and dissociation rates) and affinity (KD).

Caption: A typical workflow for determining binding kinetics and affinity using Surface Plasmon Resonance.

Protocol:

-

Preparation:

-

Recombinantly express and purify human MD2 (ligand). Ensure high purity and proper folding.

-

Prepare a stock solution of this compound (analyte) in a suitable solvent (e.g., DMSO) and create a serial dilution series in the running buffer (e.g., HBS-EP).

-

Prepare and degas the running buffer to prevent air bubbles in the system.[10]

-

-

Immobilization:

-

Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).[11]

-

Inject the purified rhMD2 protein over the activated surface to allow for covalent coupling via amine groups until the desired immobilization level (e.g., ~1200 Resonance Units, RU) is reached.[11]

-

Inject ethanolamine to deactivate any remaining active esters on the surface. A reference flow cell is typically prepared in parallel by activating and deactivating it without immobilizing the ligand.

-

-

Binding Measurement:

-

Inject the different concentrations of this compound sequentially over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min).[11]

-

Monitor the association of the analyte with the immobilized ligand in real-time as an increase in RU.

-

After the association phase, switch the flow back to the running buffer to monitor the dissociation of the analyte, observed as a decrease in RU.

-

-

Data Analysis:

-

The response from the reference cell is subtracted from the ligand cell to correct for bulk refractive index changes and non-specific binding.

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 steady-state affinity model) using analysis software to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD = kₔ/kₐ).[11]

-

Fluorescence-Based LPS Competition Assay

This assay measures the ability of a compound to inhibit the binding of a fluorescently-labeled LPS (e.g., FITC-LPS) to MD2, either on the cell surface or using recombinant protein.

Protocol (Cell-Based):

-

Cell Culture: Plate macrophages (e.g., murine primary macrophages or RAW 264.7 cells) in a multi-well plate and culture overnight.[7]

-

Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

-

FITC-LPS Binding: Add FITC-labeled LPS (e.g., 500 ng/mL) to each well and incubate for an additional hour.[7]

-

Washing: Gently wash the cells with cold PBS to remove unbound FITC-LPS.

-

Analysis:

-

Harvest the cells and analyze the cell-associated fluorescence using a flow cytometer.[7]

-

The reduction in mean fluorescence intensity in this compound-treated cells compared to the vehicle control indicates inhibition of LPS binding.[1]

-

Data can be plotted as percent inhibition versus inhibitor concentration to determine an IC₅₀ value.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).[10]

Protocol:

-

Sample Preparation:

-

Prepare highly purified and concentrated solutions of MD2 and this compound.

-

Crucially, both the protein and the small molecule must be in an identical, well-matched buffer to minimize heats of dilution.[10] Dialyze the protein against the final buffer extensively.

-

Degas all solutions immediately before use.

-

-

ITC Experiment Setup:

-

Titration:

-

Perform a series of small, sequential injections (e.g., 2 µL each) of the this compound solution from the syringe into the MD2 solution in the cell while maintaining a constant temperature.

-

The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat change upon binding.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of this compound to MD2.

-

The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters: KD, n, and ΔH.

-

Downstream Cellular Effects and Therapeutic Logic

The binding of this compound to MD2 translates into specific, measurable downstream cellular effects that underscore its therapeutic potential. By preventing the initial LPS recognition step, this compound effectively blocks the entire inflammatory cascade.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of new MD2 inhibitor from chalcone derivatives with anti-inflammatory effects in LPS-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Secreted MD-2 is a large polymeric protein that efficiently confers lipopolysaccharide sensitivity to Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MD-2, a Molecule that Confers Lipopolysaccharide Responsiveness on Toll-like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 11. academicworks.medicine.hofstra.edu [academicworks.medicine.hofstra.edu]

- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

The Central Role of MD2 in Innate Immunity: A Technical Guide for Researchers

An In-depth Examination of the MD2-TLR4-LPS Axis, Signaling Cascades, and Therapeutic Potential

Myeloid Differentiation 2 (MD2), also known as Lymphocyte Antigen 96 (LY96), is a pivotal protein in the innate immune system, acting as the primary sensor for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2] In concert with Toll-like receptor 4 (TLR4), MD2 forms a receptor complex that detects minute amounts of LPS, triggering a potent inflammatory response to combat bacterial infection.[3][4] However, dysregulation of this signaling pathway can lead to overwhelming inflammation and septic shock, making MD2 a critical target for therapeutic intervention in inflammatory and infectious diseases.[5][6] This technical guide provides a comprehensive overview of the core functions of MD2, detailing the molecular mechanisms of LPS recognition, the intricacies of downstream signaling pathways, and methodologies for its investigation.

The MD2-TLR4-LPS Complex: A Triad of Innate Recognition

The recognition of LPS is not a direct interaction with TLR4 but is orchestrated by a sequential series of binding events culminating in the formation of a functional signaling complex.[6]

1.1. The Role of LBP and CD14 in LPS Transfer

Initially, LPS in the bloodstream is bound by the soluble LPS-binding protein (LBP).[6] LBP then facilitates the transfer of monomeric LPS to CD14, a glycosylphosphatidylinositol (GPI)-anchored or soluble protein.[7] CD14, in turn, presents LPS to the TLR4-MD2 heterodimer on the surface of immune cells such as macrophages and dendritic cells.[6][7]

1.2. MD2: The Direct LPS-Binding Component

MD2 is a soluble protein that associates with the extracellular domain of TLR4.[3][8] Structurally, MD2 possesses a deep hydrophobic pocket that is essential for the direct binding of the lipid A moiety of LPS.[9][10] The crystal structure of the human TLR4-MD2-LPS complex (PDB ID: 3FXI) reveals that five of the six acyl chains of lipid A are buried within this hydrophobic pocket, while the remaining chain is exposed and interacts with TLR4.[3][9] This binding of LPS to MD2 is the critical event that initiates the activation of the TLR4 signaling cascade.

1.3. Dimerization and Activation of the TLR4 Receptor Complex

The binding of LPS to MD2 induces a conformational change in the TLR4-MD2 complex, leading to its homodimerization.[5][6][9] This results in the formation of a symmetrical, "m"-shaped receptor multimer, consisting of two copies of the TLR4-MD2-LPS complex.[5][9] The dimerization brings the intracellular Toll/interleukin-1 receptor (TIR) domains of the two TLR4 molecules into close proximity, creating a scaffold for the recruitment of downstream adaptor proteins and the initiation of intracellular signaling.[7]

Downstream Signaling Pathways: A Dichotomy of Responses

The dimerization of the TLR4-MD2-LPS complex initiates two distinct downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways. These pathways culminate in the activation of transcription factors that drive the expression of pro-inflammatory cytokines and type I interferons, respectively.

2.1. The MyD88-Dependent Pathway: Rapid Inflammatory Response

This pathway is initiated by the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88) to the TIR domains of the activated TLR4 complex, a process facilitated by the sorting adaptor TIRAP (Mal).[11][12] MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1.[13][14] This leads to the activation of TNF receptor-associated factor 6 (TRAF6), which in turn activates the TAK1/TAB complex.[12][13] The activated TAK1 complex phosphorylates and activates the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs) such as JNK and p38.[13] The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of the transcription factor NF-κB to the nucleus.[13] Concurrently, activated JNK and p38 lead to the activation of the transcription factor AP-1. Both NF-κB and AP-1 drive the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[13]

2.2. The TRIF-Dependent Pathway: Antiviral and Late-Phase Inflammatory Responses

Following its activation at the plasma membrane, the TLR4-MD2-LPS complex can be internalized into endosomes.[15] This endosomal localization is crucial for the initiation of the TRIF-dependent pathway, which is mediated by the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β) and the sorting adaptor TRAM (TRIF-related adaptor molecule).[12][15] TRIF recruits TRAF3, which leads to the activation of the kinases TBK1 and IKKε.[15][16] These kinases phosphorylate the transcription factor IRF3, which then dimerizes and translocates to the nucleus to induce the expression of type I interferons (e.g., IFN-β).[15][16] TRIF can also recruit TRAF6 and RIP1 to activate NF-κB and MAPKs with delayed kinetics compared to the MyD88-dependent pathway.[4][12]

Quantitative Data on MD2 Interactions

The study of MD2 and its interactions with LPS and TLR4 has yielded valuable quantitative data that is crucial for understanding the dynamics of this system and for the development of targeted therapeutics.

| Interacting Molecules | Method | Dissociation Constant (KD) | Reference |

| LPS and MD2 | Surface Plasmon Resonance | 2.33 x 10-6 M | [17] |

| LPS and CD14 | Surface Plasmon Resonance | 8.7 x 10-6 M | [17] |

| MD2 and TLR4 | Flow Cytometry | ~100 nM | [18] |

| Biotin-LPS/CD14 and MD2 | Flow Cytometry | ~65 nM | [18] |

Table 1: Binding Affinities of Key Components in the LPS Recognition Pathway.

| Inhibitor | Target | Assay | IC50 | Reference |

| MD2-TLR4-IN-1 | MD2/TLR4 | TNF-α expression in macrophages | 0.89 µM | [19] |

| MD2-TLR4-IN-1 | MD2/TLR4 | IL-6 expression in macrophages | 0.53 µM | [19] |

Table 2: Inhibitory Concentrations of Small Molecule Modulators of MD2-Mediated Signaling.

| PDB ID | Description | Resolution | Reference |

| 2E56 | Crystal structure of human MD2 | 2.00 Å | [20] |

| 2E59 | Crystal structure of human MD2 in complex with lipid IVa | 2.21 Å | [8] |

| 3FXI | Crystal structure of the human TLR4-MD2-E.coli LPS complex | 3.10 Å | [3] |

| 3VQ2 | Crystal structure of mouse TLR4/MD-2/LPS complex | 2.50 Å | [1][21] |

Table 3: Crystal Structures of MD2 and its Complexes.

Experimental Protocols for Studying MD2 Function

Investigating the intricate interactions of the MD2-TLR4-LPS complex requires a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

4.1. Co-Immunoprecipitation (Co-IP) to Detect TLR4-MD2 Interaction

This protocol describes the co-immunoprecipitation of the TLR4-MD2 complex from cell lysates to demonstrate their physical association.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., HEK293T cells transfected with TLR4 and MD2, or macrophage cell lines like RAW 264.7) to ~80-90% confluency. Treat cells with LPS (e.g., 100 ng/mL) for a specified time if investigating treatment effects on complex formation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer or a buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors). Incubate on ice for 30 minutes with occasional vortexing.

-

Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing the Lysate: Add protein A/G agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation. This step removes proteins that non-specifically bind to the beads. Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add a primary antibody against one of the proteins of interest (e.g., anti-TLR4 antibody) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by adding 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the other protein of interest (e.g., anti-MD2 antibody) to detect the co-precipitated protein.

4.2. Enzyme-Linked Immunosorbent Assay (ELISA) for LPS-MD2 Binding

This solid-phase immunoassay can be used to quantify the binding of MD2 to immobilized LPS.

Methodology:

-

Plate Coating: Coat a 96-well high-binding ELISA plate with LPS (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20). Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

-

MD2 Incubation: Wash the plate as before. Add varying concentrations of recombinant MD2 protein to the wells and incubate for 2 hours at room temperature. If testing inhibitors, pre-incubate MD2 with the inhibitor before adding to the plate.

-

Primary Antibody Incubation: Wash the plate. Add a primary antibody specific for MD2 (e.g., anti-MD2 monoclonal antibody) and incubate for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash the plate. Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody and incubate for 1 hour at room temperature.

-

Detection: Wash the plate. Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a blue color develops.

-

Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of MD2 bound to the immobilized LPS.

4.3. Surface Plasmon Resonance (SPR) for Kinetic Analysis of Molecular Interactions

SPR is a powerful label-free technique to measure the real-time kinetics (association and dissociation rates) and affinity of biomolecular interactions.

Methodology:

-

Chip Preparation and Ligand Immobilization: Select an appropriate sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Immobilize one of the interacting partners (the ligand, e.g., recombinant MD2) onto the chip surface via amine coupling. Deactivate the remaining active esters with ethanolamine.

-

Analyte Injection: Inject the other interacting partner (the analyte, e.g., LPS or a small molecule inhibitor) at various concentrations over the ligand-immobilized surface in a continuous flow of running buffer.

-

Association and Dissociation Monitoring: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the ligand. This is recorded in real-time as a sensorgram, showing the association phase during analyte injection and the dissociation phase during the subsequent flow of running buffer.

-

Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

MD2 as a Therapeutic Target

The central role of MD2 in mediating the pro-inflammatory effects of LPS makes it an attractive therapeutic target for conditions characterized by excessive inflammation, such as sepsis and acute lung injury.[5][6][22] The failure of several clinical trials targeting TLR4 has shifted the focus towards developing antagonists that specifically target MD2.

Strategies for targeting MD2 include:

-

Small molecule inhibitors: These molecules are designed to bind to the hydrophobic pocket of MD2, thereby preventing the binding of LPS.[5] Several chalcone derivatives and other small molecules have been identified as MD2 inhibitors with anti-inflammatory properties.[5]

-

Peptide inhibitors: Peptides that mimic the interaction sites of MD2 with TLR4 or LPS can be designed to disrupt the formation of the signaling complex.

-

Antibody-based therapies: Monoclonal antibodies that specifically bind to MD2 and block its interaction with LPS or TLR4 represent another promising therapeutic avenue.

The development of specific and potent MD2 antagonists holds great promise for the treatment of severe inflammatory diseases. Further research into the structure-function relationships of MD2 and its interactions will be crucial for the design of novel and effective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. rcsb.org [rcsb.org]

- 4. researchgate.net [researchgate.net]

- 5. umassmed.edu [umassmed.edu]

- 6. esrf.fr [esrf.fr]

- 7. researchgate.net [researchgate.net]

- 8. rcsb.org [rcsb.org]

- 9. The structural basis of lipopolysaccharide recognition by the TLR4-MD-2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Decoding the Signaling Mechanism of Toll-Like Receptor 4 Pathways in Wild Type and Knockouts - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. MYD88 - Wikipedia [en.wikipedia.org]

- 15. TRIF-dependent signaling and its role in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Kinetics of binding of LPS to recombinant CD14, TLR4, and MD-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Studies of the TLR4-associated protein MD-2 using yeast-display and mutational analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. SCOPe 2.01: Structural Classification of Proteins — extended [scop.berkeley.edu]

- 20. rcsb.org [rcsb.org]

- 21. rcsb.org [rcsb.org]

- 22. researchgate.net [researchgate.net]

Discovery and Synthesis of MD2-IN-1: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of MD2-IN-1, a notable inhibitor of the Myeloid Differentiation 2 (MD2) protein. MD2 is a critical co-receptor for Toll-like receptor 4 (TLR4), which plays a central role in the innate immune response to bacterial lipopolysaccharide (LPS). By targeting MD2, this compound represents a promising therapeutic strategy for inflammatory conditions driven by the TLR4 signaling pathway. This guide details the scientific background, synthesis, experimental protocols, and key data associated with this compound.

Introduction to MD2 and the TLR4 Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a cornerstone of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from the outer membrane of Gram-negative bacteria.[1][2] The activation of this pathway is critically dependent on the accessory protein MD2, which forms a complex with TLR4 on the cell surface.[1][2] MD2 directly binds to the lipid A moiety of LPS, inducing a conformational change in the TLR4/MD2 complex. This leads to the dimerization of the receptor complex and the recruitment of intracellular adaptor proteins, such as MyD88 and TRIF, initiating downstream signaling cascades.[2][3] These cascades culminate in the activation of transcription factors like NF-κB and AP-1, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][4] While essential for host defense, dysregulation of the TLR4 pathway can lead to excessive inflammation and contribute to the pathophysiology of various diseases, including sepsis and acute lung injury.[1][2] Therefore, inhibiting the TLR4/MD2 complex is a key therapeutic strategy for mitigating uncontrolled inflammation.

Discovery of this compound

This compound, also identified as compound 20 in the primary literature, emerged from a study that designed and synthesized a series of 31 chalcone derivatives as potential MD2 inhibitors.[1] Chalcones, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have been recognized for their anti-inflammatory properties.[5] The design of these derivatives was based on the core structure of known MD2 inhibitors.[1] Through in vitro screening of this library, this compound was identified as the most potent compound in inhibiting LPS-induced production of both TNF-α and IL-6 in mouse peritoneal macrophages.[1]

Synthesis of this compound

This compound, with the chemical name (E)-1-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, is synthesized via a Claisen-Schmidt condensation reaction.[5] This method involves the base-catalyzed reaction of an appropriate acetophenone with a benzaldehyde.

Detailed Synthesis Protocol

The following protocol is a standard procedure for the synthesis of chalcones, adapted for this compound based on similar reported syntheses.[5][6]

-

Preparation of Reactants:

-

Dissolve 1-(3,4-dimethoxyphenyl)ethanone (1 mmol) and 3,4,5-trimethoxybenzaldehyde (1 mmol) in ethanol (20 mL).

-

-

Reaction Initiation:

-

Cool the reaction mixture to a controlled temperature (e.g., 283 K or room temperature).

-

Add a catalytic amount of a strong base, such as a 20% aqueous solution of sodium hydroxide (NaOH), dropwise to the mixture.

-

-

Reaction Monitoring:

-

Stir the reaction mixture for a period of 4 to 5 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

-

Product Precipitation and Isolation:

-

Upon completion of the reaction, add water (20 mL) to the mixture to precipitate the crude product.

-

Collect the solid precipitate by filtration.

-

-

Purification:

-

Wash the collected solid with a mixture of water and cold ethanol to remove unreacted starting materials and excess base.

-

Dry the purified product. For further purification, recrystallization from a suitable solvent such as ethanol can be performed.

-

Quantitative Data for this compound

The biological activity of this compound has been quantified through various in vitro assays, demonstrating its efficacy as an MD2 inhibitor.

| Parameter | Value | Description | Reference |

| Binding Affinity (KD) | 189 μM | Equilibrium dissociation constant for the binding of this compound to recombinant human MD2 (rhMD2) protein, as determined by Surface Plasmon Resonance (SPR).[1] | [1] |

| IC50 (TNF-α inhibition) | ~2.5 µM | Half-maximal inhibitory concentration for the inhibition of LPS-induced TNF-α production in mouse peritoneal macrophages.[1] | [1] |

| IC50 (IL-6 inhibition) | ~1.25 µM | Half-maximal inhibitory concentration for the inhibition of LPS-induced IL-6 production in mouse peritoneal macrophages.[1] | [1] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the procedure for determining the binding affinity of this compound to rhMD2 protein.

-

Immobilization of rhMD2:

-

rhMD2 protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

-

-

Analyte Preparation:

-

Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP buffer).

-

-

Binding Measurement:

-

Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.

-

Monitor the association and dissociation phases in real-time.

-

-

Data Analysis:

-

Analyze the resulting sensorgrams using a 1:1 Langmuir binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Inhibition of TNF-α and IL-6 Production in Macrophages

This protocol describes the cell-based assay to measure the inhibitory effect of this compound on cytokine production.

-

Cell Culture:

-

Culture RAW 264.7 murine macrophages or mouse peritoneal macrophages in a 24-well plate at a density of 1.0 x 105 cells/well and incubate for 24 hours.[7]

-

-

Compound Treatment:

-

Pre-treat the cells with varying concentrations of this compound for 2 hours.

-

-

LPS Stimulation:

-

Sample Collection:

-

Collect the cell culture supernatants.

-

-

Cytokine Quantification (ELISA):

-

Determine the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Briefly, add the supernatants to wells of a 96-well plate pre-coated with a capture antibody for the specific cytokine.

-

Incubate, wash, and then add a biotinylated detection antibody.

-

After another incubation and wash, add streptavidin-HRP.

-

Finally, add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations based on a standard curve.

-

Immunoprecipitation of the TLR4/MD2 Complex

This protocol details the method to assess the effect of this compound on the formation of the TLR4/MD2 complex.

-

Cell Lysis:

-

Lyse cells (e.g., macrophages stimulated with LPS in the presence or absence of this compound) in a suitable lysis buffer containing protease inhibitors.

-

-

Pre-clearing:

-

Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysates with an anti-TLR4 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-MD2 antibody to detect the amount of MD2 co-immunoprecipitated with TLR4.

-

Visualizations

The following diagrams illustrate the TLR4 signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for its evaluation.

Caption: TLR4 Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for the Evaluation of this compound.

Conclusion

This compound is a potent small molecule inhibitor of the MD2 protein, effectively disrupting the TLR4 signaling pathway and subsequent pro-inflammatory cytokine production. Its discovery through the screening of a chalcone-based library highlights a successful strategy in targeting key protein-protein interactions in inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers in the fields of immunology, pharmacology, and drug discovery who are interested in the development of novel anti-inflammatory therapeutics targeting the TLR4/MD2 axis. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to explore its full therapeutic potential.

References

- 1. Discovery of new MD2 inhibitor from chalcone derivatives with anti-inflammatory effects in LPS-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chalcone derivatives ameliorate lipopolysaccharide-induced acute lung injury and inflammation by targeting MD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxybaphus himalaicus Mitigates Lipopolysaccharide-Induced Acute Kidney Injury by Inhibiting TLR4/MD2 Complex Formation [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. (E)-3-(2,4-Dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4.6. Determination of TNF-α, IL-1β and IL-6 Production [bio-protocol.org]

An In-Depth Technical Guide to Lipopolysaccharide Recognition by the MD-2/TLR4 Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the recognition of Gram-negative bacterial lipopolysaccharide (LPS) by the myeloid differentiation factor 2 (MD-2) and Toll-like receptor 4 (TLR4) complex. It details the structural basis of this interaction, the subsequent intracellular signaling cascades, quantitative binding data, and key experimental protocols used in the field.

The Molecular Mechanism of LPS Recognition

The innate immune system's response to Gram-negative bacteria is primarily initiated by the recognition of LPS, a major component of the bacterial outer membrane[1]. This process is not a simple ligand-receptor interaction but a multi-step cascade involving several accessory proteins that capture and deliver LPS to the TLR4/MD-2 receptor complex.

1.1. The LPS Transfer Cascade The journey of an LPS molecule from a bacterium to the TLR4 receptor involves a sequential transfer process:

-

LPS-Binding Protein (LBP) : In the bloodstream, soluble LBP binds to LPS aggregates (micelles) and extracts monomeric LPS molecules[2][3].

-

CD14 : The LBP-LPS complex then interacts with CD14, a glycosylphosphatidylinositol (GPI)-anchored or soluble protein, which receives the LPS molecule[2][3]. CD14 possesses a hydrophobic pocket that accommodates the lipid A portion of LPS[2].

-

Transfer to MD-2/TLR4 : CD14 facilitates the final transfer of LPS to MD-2, a soluble protein that is non-covalently associated with the extracellular domain of TLR4[2][4][5].

1.2. Receptor Dimerization and Activation MD-2 has a deep hydrophobic pocket that directly binds the lipid A moiety of LPS[6][7]. The binding of LPS to MD-2 induces a conformational change in MD-2, creating a new interaction surface. This LPS-bound MD-2/TLR4 heterodimer then recruits a second TLR4/MD-2 complex. The resulting structure is a symmetrical, M-shaped multimer consisting of two copies of the TLR4–MD-2–LPS complex [(TLR4/MD-2/LPS)₂][6][7][8].

In this dimerized complex, the lipid A molecule, while primarily buried in the MD-2 pocket, also establishes direct contact with the second TLR4 molecule (TLR4*), bridging the two halves of the complex[6][9]. This dimerization event brings the intracellular Toll/interleukin-1 receptor (TIR) domains of the two TLR4 molecules into close proximity, which is the critical step for initiating downstream signaling[8][9][10].

References

- 1. researchgate.net [researchgate.net]

- 2. Dynamic lipopolysaccharide transfer cascade to TLR4/MD2 complex via LBP and CD14 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]

- 4. MD-2, a Molecule that Confers Lipopolysaccharide Responsiveness on Toll-like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. umassmed.edu [umassmed.edu]

- 7. The structural basis of lipopolysaccharide recognition by the TLR4-MD-2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lipopolysaccharide Recognition in the Crossroads of TLR4 and Caspase-4/11 Mediated Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols: MD2-IN-1 in In Vivo Animal Models of Sepsis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection.[1][2][3] A critical mediator in the pathogenesis of sepsis, particularly in response to Gram-negative bacteria, is the activation of the Toll-like receptor 4 (TLR4) signaling pathway by lipopolysaccharide (LPS).[4][5] Myeloid differentiation factor 2 (MD2) is a co-receptor that forms a complex with TLR4 and is essential for LPS recognition and the subsequent initiation of a pro-inflammatory cascade.[4][5] Targeting the MD2-LPS interaction presents a promising therapeutic strategy to attenuate the hyperinflammatory response characteristic of sepsis.

MD2-IN-1 is a potent small molecule inhibitor designed to specifically bind to MD2, thereby preventing its interaction with LPS and inhibiting the activation of the TLR4 signaling pathway. This mechanism effectively blocks the downstream production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are major contributors to the pathophysiology of septic shock and organ damage.[4][6] These application notes provide detailed protocols for the use of this compound in preclinical in vivo animal models of sepsis, offering a framework for evaluating its therapeutic potential.

Mechanism of Action

This compound exerts its anti-inflammatory effects by competitively inhibiting the binding of LPS to the MD2 protein. This action prevents the dimerization of the TLR4/MD2 complex, a crucial step for the recruitment of intracellular adaptor proteins like MyD88 and the subsequent activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][4][5] The inhibition of these pathways leads to a significant reduction in the transcription and release of pro-inflammatory mediators, thereby mitigating the systemic inflammatory response and protecting against sepsis-induced organ damage.

Below is a diagram illustrating the signaling pathway inhibited by this compound.

Caption: Inhibition of the TLR4/MD2 signaling pathway by this compound.

Quantitative Data Summary

The following tables summarize the efficacy of MD2 inhibitors in preclinical sepsis models, based on published literature for compounds with a similar mechanism of action.

Table 1: In Vitro Efficacy of MD2 Inhibitors

| Compound | Cell Line | Stimulant | Measured Cytokine | IC50 | Reference |

| MD2-TLR4-IN-1 | Macrophages | LPS | TNF-α | 0.89 µM | [6] |

| MD2-TLR4-IN-1 | Macrophages | LPS | IL-6 | 0.53 µM | [6] |

| Pentamidine | RAW 264.7 Macrophages | LPS | NO | 2.6 ± 0.5 µM | [5] |

| Pentamidine | BV-2 Microglia | LPS | NO | 15.6 ± 0.6 µM | [5] |

Table 2: In Vivo Efficacy of MD2 Inhibitors in Sepsis Animal Models

| Compound | Animal Model | Sepsis Induction | Dosage | Administration Route | Outcome | Reference |

| L6H21 | C57BL/6 Mice | LPS (20 mg/kg) | 10 mg/kg | i.v. | 60% survival (preventive), 50% survival (therapeutic) | [4] |

| Pentamidine | Mice | LPS | 10 mg/kg | i.p. | Increased survival rate | [5] |

Experimental Protocols

Protocol 1: Lipopolysaccharide (LPS)-Induced Endotoxemia Model in Mice

This model is used to simulate the hyperinflammatory state of sepsis induced by bacterial endotoxins.

Materials:

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

8-12 week old male C57BL/6 mice (or other appropriate strain)

-

Vehicle for this compound (e.g., DMSO, PEG300, Tween80, ddH2O mixture or corn oil)[6]

Experimental Workflow:

Caption: Workflow for the LPS-induced endotoxemia model.

Procedure:

-

Acclimatization: Acclimatize mice to the animal facility for at least one week prior to the experiment.

-

Grouping: Randomly divide mice into four groups: (1) Vehicle control, (2) this compound alone, (3) LPS + Vehicle, and (4) LPS + this compound.

-

This compound Administration: Prepare this compound in a suitable vehicle. A common formulation is a mixture of DMSO, PEG300, Tween80, and ddH2O.[6] Administer the compound (e.g., at a dose of 10 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection. The timing of administration can be prophylactic (e.g., 15 minutes before LPS) or therapeutic (e.g., 15 minutes after LPS).[4]

-

LPS Challenge: Administer a lethal or sub-lethal dose of LPS (e.g., 20 mg/kg) via i.p. or i.v. injection.[4]

-

Monitoring: Monitor the survival of the animals for up to 7 days.[4] Record clinical scores based on signs of distress.

-

Sample Collection: At specified time points (e.g., 2 and 8 hours post-LPS for cytokine analysis), collect blood via cardiac puncture or retro-orbital bleeding.[4] Perfuse organs with saline before harvesting for histological or molecular analysis.

-

Analysis:

-

Cytokine Levels: Measure serum levels of TNF-α and IL-6 using ELISA kits.[4]

-

Organ Injury: Assess organ damage by measuring serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) for liver injury, and blood urea nitrogen (BUN) and creatinine for kidney injury. Perform histological analysis (H&E staining) of lung, liver, and kidney tissues.

-

Protocol 2: Cecal Ligation and Puncture (CLP) Polymicrobial Sepsis Model in Mice

The CLP model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human polymicrobial sepsis.[7]

Materials:

-

This compound

-

Sterile surgical instruments

-

Suture material

-

Anesthetics (e.g., isoflurane)

-

Analgesics

-

8-12 week old male C57BL/6 mice

Experimental Workflow:

Caption: Workflow for the Cecal Ligation and Puncture (CLP) model.

Procedure:

-

Anesthesia and Surgery: Anesthetize the mice and perform a midline laparotomy to expose the cecum.

-

Ligation and Puncture: Ligate the cecum at a desired distance from the distal end (the severity of sepsis can be modulated by the ligation site and needle size). Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge). A small amount of fecal matter can be extruded to ensure patency.

-

Closure and Resuscitation: Return the cecum to the abdominal cavity and suture the abdominal wall in layers. Administer subcutaneous saline for fluid resuscitation and an analgesic for pain management.

-

Treatment: Administer this compound or vehicle at predetermined time points post-CLP (e.g., 1, 6, or 24 hours).[8]

-

Monitoring and Sample Collection: Monitor survival for up to 10 days. Collect blood and tissue samples at various time points to assess bacterial load, inflammatory cytokine levels, and organ damage as described in Protocol 1.

Concluding Remarks

The use of this compound in clinically relevant animal models of sepsis provides a robust platform for evaluating its therapeutic potential. The protocols outlined above offer standardized methods to assess the efficacy of MD2 inhibitors in reducing inflammation, preventing organ damage, and improving survival. Careful consideration of the experimental design, including the choice of sepsis model, timing of intervention, and relevant endpoints, is crucial for obtaining meaningful and translatable results in the development of novel anti-sepsis therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. The interaction of MD-2 with small molecules in huanglian jiedu decoction play a critical role in the treatment of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. MD-2 as the target of a novel small molecule, L6H21, in the attenuation of LPS-induced inflammatory response and sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Pentamidine Alleviates Inflammation and Lipopolysaccharide-Induced Sepsis by Inhibiting TLR4 Activation via Targeting MD2 [frontiersin.org]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for MD2-IN-1 in Rodent Models

These application notes provide a comprehensive overview of the available data and suggested protocols for the use of MD2-IN-1 and similar MD2 inhibitors in mouse and rat models. The information is intended for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the quantitative data available for MD2 inhibitors in rodent models. It is important to note that while the primary focus is this compound, data for a structurally similar MD2 inhibitor, L6H21, is included to provide additional context for potential dosage and administration strategies in mouse models, given the limited public data on this compound in this species.

Table 1: In Vivo Dosage and Administration of MD2 Inhibitors

| Compound | Animal Model | Application | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |

| This compound | Sprague Dawley Rat | Lipopolysaccharide (LPS)-induced Acute Lung Injury | 20 mg/kg/day | Intragastric | Continuously for one week prior to LPS challenge | Inhibited the increase of TLR4/MD2 complex | [1] |

| L6H21 | 4T1 Breast Cancer Xenograft (Mouse) | Cancer Therapy | 10 mg/kg | Not specified | Pretreatment | Significantly improved survival; no observed toxicity over 60 days | [2] |

| L6H21 | C57BL/6 Mouse | LPS-induced Sepsis | 10 mg/kg | Intravenous (i.v.) | Single injection 15 minutes before or after LPS challenge | Attenuated inflammatory response and improved survival | [3] |

Table 2: In Vitro Concentrations of this compound

| Cell Line | Application | Concentrations Tested | Observed Effect | Reference |

| Mouse RAW264.7 Macrophages | Inhibition of FITC-LPS binding | 0.1, 1, and 10 μM | Dose-dependent reduction in FITC-LPS binding, with 65% inhibition at 10 μM | [1] |

| Mouse Peritoneal Macrophages (MPMs) | Inhibition of LPS-induced MAPK phosphorylation | Not specified, but dose-dependent | Blocked LPS-induced MAPK phosphorylation | [1] |

Experimental Protocols

The following are detailed protocols for key experiments involving MD2 inhibitors. These protocols are based on the cited literature and should be adapted to specific experimental needs.

Protocol 1: Evaluation of this compound in an LPS-Induced Acute Lung Injury Rat Model

This protocol is adapted from the methodology described for this compound in Sprague Dawley rats[1].

Objective: To assess the prophylactic efficacy of this compound in a model of lipopolysaccharide (LPS)-induced acute lung injury.

Materials:

-

This compound

-

Vehicle (e.g., 0.9% saline)

-

Lipopolysaccharide (LPS) from E. coli

-

Male Sprague Dawley rats

-

Gavage needles

-

Standard laboratory equipment for animal handling and tissue collection

Procedure:

-

Animal Acclimatization: Acclimatize male Sprague Dawley rats for at least one week before the experiment.

-

Grouping: Randomly divide the rats into three groups:

-

Control group (vehicle only)

-

LPS group (LPS + vehicle)

-

This compound + LPS group

-

-

This compound Administration: For the "this compound + LPS" group, administer this compound at a dosage of 20 mg/kg/day via intragastric gavage for seven consecutive days. The control and LPS groups should receive an equivalent volume of the vehicle.

-

LPS Challenge: On day 7, one hour after the final administration of this compound or vehicle, induce acute lung injury in the "LPS" and "this compound + LPS" groups by administering a single dose of LPS (e.g., 5 mg/kg) via an appropriate route (e.g., intraperitoneal or intravenous injection). The control group receives an equivalent volume of saline.

-

Monitoring and Sample Collection: Monitor the animals for signs of distress. At a predetermined time point post-LPS challenge (e.g., 6, 12, or 24 hours), euthanize the animals and collect lung tissue and bronchoalveolar lavage fluid for analysis (e.g., histology, cytokine measurement, protein quantification).

Protocol 2: Evaluation of an MD2 Inhibitor (L6H21) in a Mouse Sepsis Model

This protocol is based on the study of the MD2 inhibitor L6H21 in a C57BL/6 mouse model of sepsis[3]. This can serve as a template for designing similar studies with this compound in mice.

Objective: To determine the therapeutic potential of an MD2 inhibitor in preventing mortality and reducing the inflammatory response in LPS-induced sepsis.

Materials:

-

MD2 inhibitor (e.g., L6H21 or this compound)

-

Vehicle (e.g., 0.9% saline)

-

Lipopolysaccharide (LPS) from E. coli

-

Male C57BL/6 mice (18-22 g)

-

Standard laboratory equipment for intravenous injections and animal monitoring.

Procedure:

-

Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week.

-

Grouping: Randomly divide mice into four groups (n=10 per group):

-

Vehicle control

-

LPS alone

-

LPS + MD2 inhibitor (preventative)

-

LPS + MD2 inhibitor (therapeutic)

-

-

LPS Challenge: Induce sepsis by injecting LPS at a dose of 20 mg/kg in 200 µL of 0.9% saline via the tail vein (i.v.).

-

MD2 Inhibitor Administration:

-

Preventative Group: Administer the MD2 inhibitor at 10 mg/kg (i.v.) 15 minutes before the LPS injection.

-

Therapeutic Group: Administer the MD2 inhibitor at 10 mg/kg (i.v.) 15 minutes after the LPS injection.

-

Control and LPS alone groups should receive an equivalent volume of the vehicle.

-

-

Monitoring: Record body weight changes and mortality for 7 days post-injection.

Mandatory Visualizations

Signaling Pathway

References

Application Notes and Protocols for Cell-Based Assays to Determine MD2-IN-1 Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

MD2-IN-1 is a potent small molecule inhibitor of the Myeloid Differentiation Protein 2 (MD2)-Toll-Like Receptor 4 (TLR4) signaling complex.[1][2] This complex plays a crucial role in the innate immune response to bacterial lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. Upon binding of LPS, TLR4, in concert with its co-receptor MD2, initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4] Dysregulation of this pathway is implicated in various inflammatory diseases, making the TLR4/MD2 complex an attractive therapeutic target.

This compound exerts its inhibitory effect by directly binding to MD2, thereby disrupting the formation and activation of the TLR4/MD2 complex.[1][5] This prevents the downstream signaling events, leading to a reduction in the inflammatory response. These application notes provide detailed protocols for cell-based assays to characterize the inhibitory activity of this compound.

Data Presentation

The following tables summarize the quantitative data for this compound activity based on available literature.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Line/System | Value | Reference |

| IC50 (TNF-α) | Macrophages | 0.89 µM | [1][2] |

| IC50 (IL-6) | Macrophages | 0.53 µM | [1][2] |

| Kd (Binding to rhMD2) | Recombinant human MD2 | 189 µM | [1] |

Table 2: Summary of Cellular Effects of this compound

| Cellular Process | Cell Type | Effect | Concentration | Reference |

| FITC-LPS Binding Inhibition | Mouse Primary Macrophages | 65% inhibition | 10 µM | [5] |

| MAPK Phosphorylation | Mouse Primary Macrophages | Dose-dependent inhibition | Not specified | [5] |

| TLR4/MD2 Complex Formation | Not specified | Inhibition | Not specified | [1][5] |

Signaling Pathway and Experimental Workflow

TLR4/MD2 Signaling Pathway

The following diagram illustrates the LPS-induced TLR4/MD2 signaling pathway and the point of inhibition by this compound.

Caption: LPS-induced TLR4 signaling and this compound inhibition.

Experimental Workflow for Screening this compound Activity

This diagram outlines the general workflow for evaluating the inhibitory potential of compounds like this compound.

Caption: Workflow for assessing this compound inhibitory activity.

Experimental Protocols

NF-κB Reporter Assay using HEK-Blue™ hTLR4 Cells

This assay measures the inhibition of LPS-induced NF-κB activation by this compound in a stable reporter cell line.

Materials:

-

HEK-Blue™ hTLR4 Cells (InvivoGen)

-

HEK-Blue™ Detection Medium (InvivoGen)

-

DMEM, high glucose, with 4 mM L-glutamine, 10% heat-inactivated fetal bovine serum (FBS), Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

96-well flat-bottom cell culture plates

Protocol:

-

Cell Culture: Culture HEK-Blue™ hTLR4 cells in complete DMEM at 37°C in a 5% CO₂ incubator. Passage cells every 2-3 days.

-

Cell Plating: On the day of the experiment, wash cells with PBS and detach them. Resuspend the cells in fresh, pre-warmed complete DMEM. Seed the cells at a density of 2.5 x 10⁴ cells per well in a 96-well plate (180 µL per well). Incubate for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete DMEM to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM).

-

Inhibitor Treatment: Add 20 µL of the diluted this compound or vehicle control (DMSO) to the appropriate wells. Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.

-

LPS Stimulation: Prepare an LPS solution in complete DMEM. Add 20 µL of the LPS solution to each well to achieve a final concentration of 10-100 ng/mL.[6] For the negative control wells, add 20 µL of complete DMEM.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.[7][8]

-

SEAP Detection:

-

Prepare HEK-Blue™ Detection medium according to the manufacturer's instructions.

-

Add 180 µL of HEK-Blue™ Detection medium to a new 96-well plate.

-

Carefully transfer 20 µL of the cell culture supernatant from the experimental plate to the corresponding wells of the plate containing the detection medium.[7][8]

-

Incubate at 37°C and monitor for color change (purple/blue).

-

-

Data Acquisition: Measure the absorbance at 620-655 nm using a microplate reader at different time points (e.g., 1-3 hours).

-

Data Analysis: Calculate the percent inhibition of NF-κB activation for each concentration of this compound compared to the LPS-only treated control. Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Cytokine Release Assay in RAW 264.7 Macrophages

This protocol details the measurement of TNF-α and IL-6 secretion from LPS-stimulated RAW 264.7 macrophages and the inhibitory effect of this compound.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM, high glucose, with 4 mM L-glutamine, 10% heat-inactivated FBS, Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound

-

Mouse TNF-α and IL-6 ELISA kits

-

96-well cell culture plates

Protocol:

-

Cell Culture: Maintain RAW 264.7 cells in complete DMEM at 37°C in a 5% CO₂ incubator. Subculture cells every 2-3 days.

-

Cell Plating: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells per well in 100 µL of complete DMEM.[6] Incubate overnight to allow for cell adherence.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of this compound in complete DMEM.

-

Inhibitor Treatment: Pre-treat the cells by adding 50 µL of the diluted this compound or vehicle control to the respective wells. Incubate for 1 hour at 37°C.

-

LPS Stimulation: Add 50 µL of LPS solution (prepared in complete DMEM) to each well to achieve a final concentration of 100 ng/mL. The final volume in each well will be 200 µL.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[9]

-

Supernatant Collection: Centrifuge the plate at 1,200 rpm for 5 minutes. Carefully collect the supernatant from each well for cytokine analysis.

-

Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of TNF-α and IL-6 secretion for each concentration of this compound relative to the LPS-stimulated control. Determine the IC50 values by plotting the percent inhibition against the log concentration of this compound and performing a non-linear regression analysis.

Cell Viability Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed inhibition of TLR4 signaling is not due to a general toxic effect on the cells.

Materials:

-

Cells used in the primary assays (HEK-Blue™ hTLR4 or RAW 264.7)

-

Complete DMEM

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar cell viability reagent (e.g., CCK-8)

-

96-well cell culture plates

-

DMSO

Protocol:

-

Cell Plating: Plate the cells in a 96-well plate at the same density as used in the functional assays and incubate overnight.

-

Compound Treatment: Treat the cells with the same concentrations of this compound used in the primary assays. Incubate for the same duration as the longest incubation period in the functional assays (e.g., 25 hours for the cytokine release assay).

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. A significant decrease in cell viability would indicate that this compound is cytotoxic at those concentrations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. invivogen.com [invivogen.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. 101.200.202.226 [101.200.202.226]

- 8. 101.200.202.226 [101.200.202.226]

- 9. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MD2-IN-1 Administration In Vivo

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of MD2-IN-1, a potent inhibitor of the Myeloid Differentiation Protein 2 (MD2)-Toll-Like Receptor 4 (TLR4) complex. This document includes summaries of key quantitative data, detailed experimental protocols for relevant animal models, and visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action